REACTION_CXSMILES
|
[F-:1].[K+].[Cl:3][C:4]1[CH:5]=[C:6]([C:12]([F:15])([F:14])[F:13])[CH:7]=[C:8](Cl)[C:9]=1[F:10].S1(CCCC1)(=O)=O>>[Cl:3][C:4]1[CH:5]=[C:6]([C:12]([F:15])([F:14])[F:13])[CH:7]=[C:8]([F:1])[C:9]=1[F:10] |f:0.1|
|
Name
|
55
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1F)Cl)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
maintained at about 216° to 256° for a period of about 55 hours, while product vapors
|
Duration
|
55 h
|
Type
|
CUSTOM
|
Details
|
were removed through a distillation column at a head temperature of about 130°-150° C
|
Type
|
DISTILLATION
|
Details
|
A total of 32.02 parts of distillate was collected
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1F)F)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |